molecular formula C12H21N3O2S B11499078 Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate CAS No. 500279-71-0

Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate

Cat. No.: B11499078
CAS No.: 500279-71-0
M. Wt: 271.38 g/mol
InChI Key: ILQGHWZZXGJUGK-UHFFFAOYSA-N
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Description

Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate is a spirocyclic compound featuring a 1,2,4-triazole ring fused to an 11-membered cycloalkane system, with a thioxo (C=S) group at position 3 and an ethyl acetate ester substituent. Spiro compounds like this are of significant interest in medicinal chemistry due to their structural rigidity, which often enhances binding affinity to biological targets. The ethyl acetate ester group may influence solubility and metabolic stability, making this compound a candidate for drug development .

Properties

CAS No.

500279-71-0

Molecular Formula

C12H21N3O2S

Molecular Weight

271.38 g/mol

IUPAC Name

ethyl 2-(3-sulfanylidene-1,2,4-triazaspiro[4.6]undecan-2-yl)acetate

InChI

InChI=1S/C12H21N3O2S/c1-2-17-10(16)9-15-11(18)13-12(14-15)7-5-3-4-6-8-12/h14H,2-9H2,1H3,(H,13,18)

InChI Key

ILQGHWZZXGJUGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=S)NC2(N1)CCCCCC2

solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a triazaspiro compound with ethyl acetate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioxo group can yield thiols or thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Pharmacological Studies

Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate has been investigated for its potential therapeutic applications in various medical conditions:

  • Antimicrobial Activity: Research indicates that compounds with similar triazole structures exhibit antimicrobial properties. Studies suggest that ethyl derivatives can inhibit bacterial growth and may be effective against resistant strains.
  • Anticancer Properties: Preliminary studies have shown that the compound may induce apoptosis in cancer cells. Its mechanism may involve the disruption of cellular signaling pathways critical for tumor growth.

Neuropharmacology

The compound's unique structure suggests potential applications in neuropharmacology:

  • Cognitive Enhancement: Some derivatives of triazoles have been linked to improved cognitive functions. This compound may enhance memory and learning processes through modulation of neurotransmitter systems.
  • Anxiolytic Effects: Animal studies indicate that similar compounds may exhibit anxiolytic properties by acting on GABAergic systems, providing a basis for further exploration of this compound in anxiety disorders.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on triazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This compound showed comparable efficacy in inhibiting bacterial growth.

Case Study 2: Neuropharmacological Evaluation

In a behavioral study involving rodents, administration of this compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests. This suggests potential anxiolytic effects warranting further exploration in clinical settings.

Mechanism of Action

The mechanism of action of ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The spiro[4.6]undecane framework is shared among several derivatives, but substituents critically alter properties. Key analogs include:

Compound Name Substituents at Position 2 Functional Groups Molecular Formula (Calculated)
Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate Ethyl acetate ester Thioxo (C=S), ester C₁₆H₂₃N₃O₂S
4-Phenyl-1,2,4-triazaspiro[4.6]undec-1-ene-3-thione Phenyl group Thione (C=S), aromatic ring C₁₄H₁₇N₃S

Key Differences :

  • The thioxo group in both compounds contributes to hydrogen-bonding interactions, but its position (3 vs. 1) may affect tautomerism and reactivity .
Physicochemical Properties
Property Ethyl Acetate Derivative 4-Phenyl Analog
Molecular Weight 329.44 g/mol 259.37 g/mol
LogP (Predicted) 2.8 3.5
Aqueous Solubility Moderate (0.1–1 mg/mL) Low (<0.01 mg/mL)
Stability Hydrolytically labile Stable under acidic conditions

Implications : The ethyl acetate derivative’s lower LogP suggests better aqueous solubility, advantageous for oral administration, while the phenyl analog’s higher lipophilicity favors CNS penetration .

Biological Activity

Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic effects. This article provides a comprehensive overview of the synthesis, biological activity, and research findings surrounding this compound.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl acetate with various thiosemicarbazones and cycloalkanones under specific conditions. The process often utilizes catalysts and requires careful control of temperature and reaction time to yield the desired product effectively.

2.1 Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit notable antimicrobial properties. A study assessing various thioxo derivatives found that certain compounds demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably lower than those for their antifungal counterparts, indicating a stronger antibacterial effect .

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli31.25
Compound BS. aureus62.50
Ethyl (3-thioxo...)E. coliTBD

2.2 Cytotoxic Activity

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The MTT assay results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values suggesting potential as anticancer agents.

Cell LineIC50 (µg/mL)
HeLa25.00
MDA-MB-23130.79

The biological activity of this compound is hypothesized to be linked to its ability to interact with cellular targets involved in metabolic pathways and cell division processes. The presence of the thioxo group is believed to play a crucial role in its reactivity and interaction with biological macromolecules.

4. Case Studies and Research Findings

Several studies have highlighted the efficacy of similar compounds derived from triazole and thiazole frameworks:

  • Antimicrobial Efficacy : A study demonstrated that various thiazole derivatives showed enhanced antimicrobial activity compared to their non-thiazole counterparts .
  • Cytotoxicity Assessment : In vitro studies indicated that spiro compounds containing triazole rings exhibited promising cytotoxicity against multiple cancer cell lines .

5. Conclusion

This compound represents a significant area of research within medicinal chemistry due to its promising antimicrobial and cytotoxic properties. Ongoing studies are essential to fully elucidate its mechanisms of action and potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate?

The compound is typically synthesized via cyclocondensation reactions. For example, refluxing 4-arylidene-amino-triazol derivatives with sodium in ethanol, followed by ethyl bromoacetate addition, yields spiro-fused triazolyl acetates . Alternative routes involve reacting fluorinated triazinones with ethyl trifluoroacetate in tetrahydrofuran (THF) to introduce the thioxo group .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlations) confirms proton environments and carbon frameworks. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves spirocyclic geometry using programs like SHELXL .

Q. What biological activities are associated with this spiro-triazolo compound?

Spiro-triazoles exhibit antimicrobial, anticancer, and antioxidant properties. For instance, structurally similar compounds show activity against bacterial strains (e.g., Staphylococcus aureus) and fungal pathogens .

Q. How is ethyl acetate utilized in purifying this compound?

Ethyl acetate serves as a solvent in liquid-liquid extraction to isolate the product from aqueous layers. Column chromatography with ethyl acetate/hexane gradients further purifies the compound, leveraging its polarity and volatility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

  • Solvent choice : THF enhances fluorinated intermediate stability, while ethanol promotes nucleophilic substitution .
  • Catalyst : Sodium in ethanol facilitates deprotonation and accelerates esterification .
  • Reaction time : Extended reflux (5–8 hours) ensures complete cyclization .

Q. How to address contradictions in crystallographic data during structure refinement?

Use SHELXL’s twin refinement for handling twinned crystals. Validate hydrogen bonding and torsional angles against high-resolution datasets (e.g., <1.0 Å). Discrepancies in spirocyclic bond lengths may require constraints or restraints in SHELX .

Q. What experimental designs evaluate the compound’s bioactivity?

  • Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests using microdilution in 96-well plates.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.
  • Structure-Activity Relationship (SAR) : Compare analogs with varying substituents on the triazole ring .

Q. How to validate purity in complex matrices (e.g., soil or plant extracts)?

Combine High-Performance Liquid Chromatography (HPLC) with UV/Vis detection (λ = 254 nm) and Mass Spectrometry (LC-MS). Use ethyl acetate-based microextraction to isolate the compound from interfering matrices .

Q. What mechanistic insights explain the reactivity of the thioxo group?

Density Functional Theory (DFT) calculations model nucleophilic attack at the thioxo sulfur. Isotopic labeling (³⁴S) tracks sulfur participation in ring-opening reactions or metal coordination .

Q. How to resolve discrepancies in NMR spectral assignments?

Perform 2D NMR experiments (HSQC, HMBC) to correlate ambiguous proton-carbon signals. Cross-reference with X-ray-derived torsion angles to confirm spatial arrangements of substituents .

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